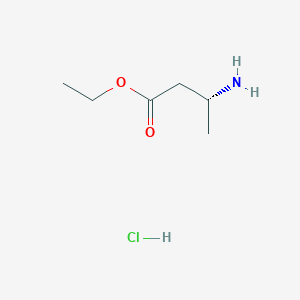

(R)-3-Amino-butyric acid ethyl ester hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-3-Amino-butyric acid ethyl ester hydrochloride” is a chemical compound that is also known as “®-Ethyl piperidine-3-carboxylate” or "®-ethyl nipecotate" . It has an empirical formula of C8H15NO2 and a molecular weight of 157.21 . This compound is used as a reactant for the synthesis of various pharmaceutical agents such as DPP-4 inhibitors, dual H1/5-HT2A receptor antagonists for the treatment of sleep disorders, serotonin and noradrenaline reuptake inhibitors, and GABA uptake inhibitors .

Synthesis Analysis

The synthesis of “®-3-Amino-butyric acid ethyl ester hydrochloride” or similar compounds often involves complex organic reactions . For instance, one method involves a four-component reaction for efficient synthesis of dihydrothiophene with substituted amino acid ethyl esters . Another method involves the use of hexamethylenetetramine, a versatile reagent in organic synthesis .Molecular Structure Analysis

Esters, including “®-3-Amino-butyric acid ethyl ester hydrochloride”, have a general structure RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . The esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

Esters are neutral compounds and in typical reactions, the alkoxy (OR’) group of an ester is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . The hydrolysis of esters in acidic solution has been studied in detail .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry

Total Synthesis of Piperidone Derivatives : A method was developed for synthesizing 1-Carbethoxy-2-Methyl-4-Piperidone from (R)-3-Amino-butyric acid ethyl ester. This process, involving esterification, Michael addition, Dieckmann condensation, hydrolysis, and decarboxylation, demonstrates the compound's utility in complex organic synthesis (Zhang Wen-qin, 2009).

Synthesis of Liquid Crystal Display Dyes : The compound was used in synthesizing new fluorescent dyes for potential application in liquid crystal displays. This indicates its role in creating advanced materials for electronic devices (V. Bojinov & I. Grabchev, 2003).

Production of Phytosteryl Amino Acid Ester Hydrochlorides : A method was developed for producing phytosteryl amino acid ester hydrochlorides, involving a two-step process starting with compounds like (R)-3-Amino-butyric acid ethyl ester. This has implications in food science and nutrition (C. Jia et al., 2019).

Pharmaceutical Applications

Synthesis of Antitumor Agents : The compound has been used in the synthesis of amino acid ester derivatives containing 5-fluorouracil, demonstrating its role in developing potential cancer treatments (J. Xiong et al., 2009).

Production of Enantiomers for Pharmaceuticals : An efficient process was developed for the production of (R)- and (S)-ethyl-3-hydroxybutyrate, important chiral intermediates for pharmaceuticals, using (R)-3-Amino-butyric acid ethyl ester (A. Fishman et al., 2001).

Biotechnology and Bioengineering

Enzymatic Synthesis of Ethyl Butyrate : The compound was used in the synthesis of ethyl butyrate, an ester with potential applications in food flavoring, using immobilized lipase from Thermomyces lanuginosus (Natália Paludo et al., 2015).

Optimization of Ethyl Butyrate Production : The compound played a role in the optimized production of ethyl butyrate, catalyzed by Rhizopus oryzae lipase, with implications for large-scale industrial applications (Carla Grosso et al., 2013).

Direcciones Futuras

The future directions of “®-3-Amino-butyric acid ethyl ester hydrochloride” and similar compounds are promising. For instance, peptide-drug conjugates, which often include ester linkages, are currently undergoing advanced phases of clinical testing to determine their efficacy in combating antibiotic-resistant bacterial pathogens . Furthermore, novel peptides containing a modified pyrazolopyrimidine moiety have been designed, synthesized, and screened for in vitro antibacterial activity . These developments suggest that ester-containing compounds will continue to play a significant role in the development of new pharmaceutical agents.

Propiedades

IUPAC Name |

ethyl (3R)-3-aminobutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)4-5(2)7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVBSAIYXBEVSI-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Ethyl 3-aminobutanoate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%](/img/structure/B6353817.png)

![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353819.png)

![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)

![Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353846.png)